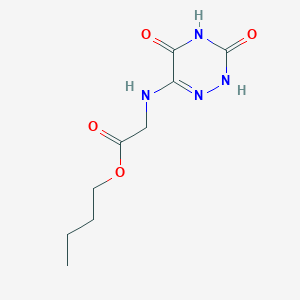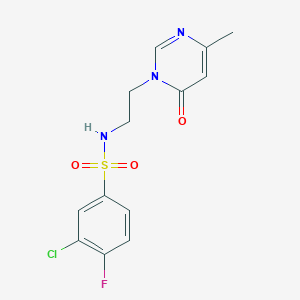
3-chloro-4-fluoro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-fluoro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is an organic compound known for its unique structural attributes and potential applications in various scientific fields. With a multi-functional group structure, this compound showcases a blend of halogen atoms (chlorine and fluorine) and a sulfonamide group, which can impart it with significant chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves the stepwise addition of functional groups onto a benzene ring followed by the coupling with pyrimidine derivatives. Key steps often include:
Halogenation: : The introduction of chlorine and fluorine atoms onto the benzene ring.
Sulfonation: : Attachment of the sulfonamide group via sulfonation reactions.
Coupling with pyrimidine : Final coupling with a pyrimidine derivative to form the desired compound.
Industrial Production Methods
Industrially, the production of this compound would likely leverage automated, scalable processes that minimize reaction times and maximize yields. These methods typically involve:
Catalysis : Use of catalysts to speed up reaction rates.
Continuous Flow Reactors : Maintaining constant reaction conditions to ensure consistent product quality.
Purification Steps : Employing techniques such as recrystallization and chromatography to achieve high-purity final products.
化学反应分析
Types of Reactions
Oxidation : This compound can undergo oxidation reactions, particularly at the methyl group of the pyrimidine moiety.
Reduction : Reduction reactions might target the sulfonamide group, leading to changes in its activity.
Substitution : Nucleophilic or electrophilic substitution reactions can occur, especially at the halogenated sites on the benzene ring.
Common Reagents and Conditions
Oxidation : Use of oxidizing agents like potassium permanganate (KMnO₄).
Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution : Conditions often involve the use of Lewis acids or bases.
Major Products Formed
Oxidation : Can lead to the formation of carboxylic acids or aldehydes.
Reduction : May yield primary amines.
Substitution : Results in various substituted derivatives depending on the reacting groups.
科学研究应用
3-chloro-4-fluoro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide finds relevance in multiple domains:
Chemistry : As a building block for synthesizing other complex molecules.
Biology : Used in biochemical assays to study enzyme inhibition and protein binding.
Medicine : Potential pharmaceutical applications due to its bioactive nature.
Industry : Employed in material science for the development of advanced polymers and coatings.
作用机制
The Mechanism by which the Compound Exerts its Effects
The compound’s biological activities often hinge on its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the sulfonamide group suggests possible inhibition of enzymes by mimicking natural substrates.
Molecular Targets and Pathways Involved
Enzyme Inhibition : Targets might include serine proteases or other sulfonamide-sensitive enzymes.
Signal Pathways : Could modulate pathways involving nucleotide metabolism due to the pyrimidine moiety.
相似化合物的比较
Comparison with Other Similar Compounds
Compared to other benzene sulfonamides and pyrimidine derivatives, this compound stands out due to its dual
属性
IUPAC Name |
3-chloro-4-fluoro-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O3S/c1-9-6-13(19)18(8-16-9)5-4-17-22(20,21)10-2-3-12(15)11(14)7-10/h2-3,6-8,17H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVNPHXKXUGQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
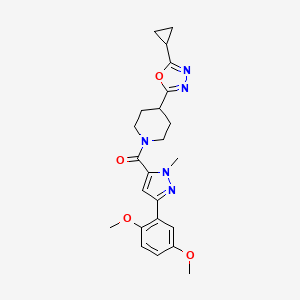
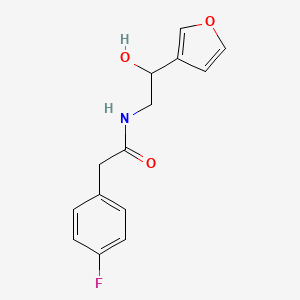
![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)


![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-methylpyrimidine](/img/structure/B2536553.png)
![3-Allyl-2-mercapto-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536554.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide](/img/structure/B2536557.png)
![2-(4-METHOXYPHENYL)-5-METHYL-4-({[2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-1,3-OXAZOLE](/img/structure/B2536559.png)
![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2536560.png)
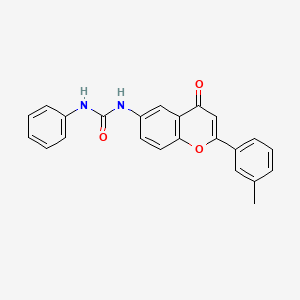
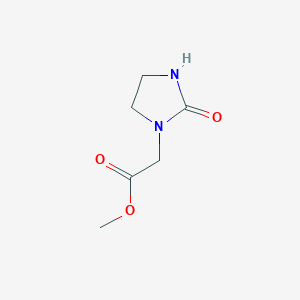
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2536565.png)
